molecular formula C7H3Cl2NO B094611 3,4-Dichlorophenyl isocyanate CAS No. 102-36-3

3,4-Dichlorophenyl isocyanate

Cat. No.: B094611
CAS No.: 102-36-3
M. Wt: 188.01 g/mol
InChI Key: MFUVCHZWGSJKEQ-UHFFFAOYSA-N
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Safety and Hazards

3,4-Dichlorophenyl isocyanate is classified as an extremely hazardous substance in the United States . It is subject to strict reporting requirements by facilities which produce, store, or use it in significant quantities . It is toxic in contact with skin or if inhaled . It can cause skin irritation, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Mechanism of Action

Target of Action

3,4-Dichlorophenyl isocyanate is primarily used as a chemical intermediate and in organic synthesis

Mode of Action

It is known to be an irritant for tissues including eyes and mucous membranes .

Pharmacokinetics

It’s known that inhalation of dust from the chemical is poisonous .

Result of Action

The primary result of action of this compound is irritation of tissues, including eyes and mucous membranes. Inhalation of dust from the chemical is poisonous .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is a solid compound that ranges in color from white to yellow . Its vapor pressure is 0.2 mmHg at 20 °C , indicating that it can volatilize under normal environmental conditions.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichlorophenyl isocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

1,2-dichloro-4-isocyanatobenzene
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InChI

InChI=1S/C7H3Cl2NO/c8-6-2-1-5(10-4-11)3-7(6)9/h1-3H
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InChI Key

MFUVCHZWGSJKEQ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1N=C=O)Cl)Cl
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Molecular Formula

C7H3Cl2NO
Record name ISOCYANIC ACID, 3,4-DICHLOROPHENYL ESTER
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DSSTOX Substance ID

DTXSID9033008
Record name 3,4-Dichlorophenyl isocyanate
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Molecular Weight

188.01 g/mol
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Physical Description

Isocyanic acid, 3,4-dichlorophenyl ester is a white to yellow solid. Used as a chemical intermediate and in organic synthesis. (EPA, 1998), White to yellow solid; [HSDB] White crystalline solid; [MSDSonline]
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Boiling Point

244 °F at 18 mmHg (EPA, 1998), BP: 113 at 9.75 mm Hg
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Vapor Pressure

VP: 5.6X10-1 mm Hg at 43 °C, 8.0X10-2 mm Hg at 25 °C (extrapolated)
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Color/Form

White to yellow crystals

CAS No.

102-36-3
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Melting Point

113 °F (EPA, 1998), 43 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of 3,4-dichlorophenyl isocyanate in chemical synthesis?

A1: this compound is widely employed as a versatile building block in organic synthesis. Its primary use is as a key intermediate in the production of diuron, a commonly used herbicide. [, ] This compound reacts with dimethylamine to yield diuron. [] Additionally, it serves as a reagent in synthesizing various substituted urea derivatives with potential applications in medicinal chemistry. [, ]

Q2: Can you describe the synthesis process for this compound?

A2: One method involves reacting 3,4-dichloroaniline with triphosgene in the presence of a catalyst. [] Another approach utilizes a multi-step process:1. Dehydration of a 3,4-dichloroaniline methylbenzene solution.2. Reaction of the solution with phosgene methylbenzene solution and gaseous phosgene.3. Purification of the raw product via filtration. []

Q3: How does the structure of this compound influence its reactivity?

A3: The presence of chlorine atoms in the ortho and para positions of the phenyl ring influences the reactivity of the isocyanate group. This is primarily due to their electron-withdrawing effects, which can impact both the reaction rate and the selectivity of reactions involving this compound. [] For instance, studies on the acylation of substituted phenylureas have shown that ortho- substituents, including chlorine, can lead to abnormal reactivity due to electrophilic assistance. []

Q4: Are there any studies on the antimycobacterial activity of compounds derived from this compound?

A4: Yes, research has explored the antimycobacterial activity of 3,4-dichlorophenyl-ureas. These derivatives were synthesized by reacting this compound with various molecules like amino acids, dipeptides, histamine, and dicyandiamide. [] Some of these compounds exhibited promising activity against Mycobacterium tuberculosis H37Rv, indicating their potential as lead molecules for developing new anti-tuberculosis drugs. []

Q5: How is this compound being used in material science?

A5: this compound is utilized for modifying nanocellulose, leading to novel materials with improved properties. For example, it has been used to modify nanofibrillated bamboo pulp, creating hydrophobic cellulose nanofibers. [] These modified nanofibers were then used to produce transparent nanopaper with potential applications as flexible optoelectronic materials, packing materials, and ultraviolet shielding materials. []

Q6: What about its application in developing superhydrophobic coatings?

A6: Research demonstrates the use of this compound in preparing superhydrophobic coatings. A one-step mechanochemical method was employed to produce a coating composed of hydrophobic SiO2 and cellulose nanofibers modified with this compound. [] The resulting composite coating exhibited superhydrophobicity with a high water contact angle, demonstrating its potential for applications requiring water repellency. []

Q7: Has this compound been used in chiral separation techniques?

A7: Yes, this compound has proven useful in chiral chromatography. A chiral stationary phase was created by modifying vancomycin with this compound. This stationary phase successfully separated the enantiomers of salbutamol, a common asthma medication. [] This highlights its potential in developing chiral separation methods for various pharmaceutical compounds.

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